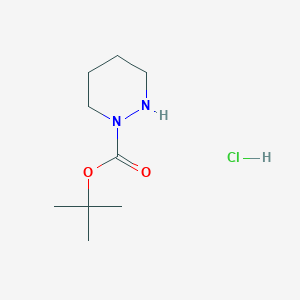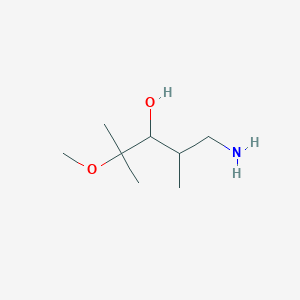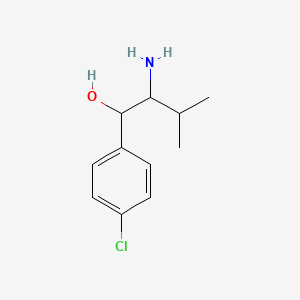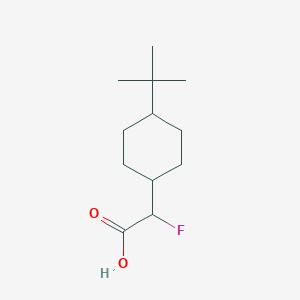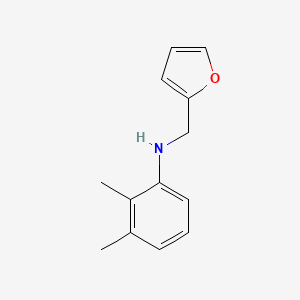
N-(furan-2-ylmethyl)-2,3-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2,3-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a furan ring attached to a methyl-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2,3-dimethylaniline typically involves the reaction of 2,3-dimethylaniline with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification methods such as recrystallization or column chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(furan-2-ylmethyl)-2,3-dimethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(furan-2-ylmethyl)-2,3-dimethylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pigments, and polymers. Its unique structure makes it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2,3-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The furan ring and aniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- N-(furan-2-ylmethyl)aniline
- N-(furan-2-ylmethyl)-3-methylaniline
- N-(furan-2-ylmethyl)-4-methylaniline
Comparison: N-(furan-2-ylmethyl)-2,3-dimethylaniline is unique due to the presence of two methyl groups on the aniline ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to its analogs, the compound may exhibit different physical, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3 |
Clé InChI |
PZKQBGLEWIOONZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NCC2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13234168.png)
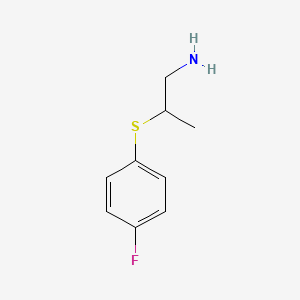
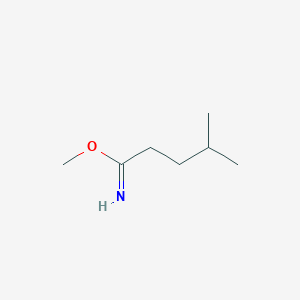

![2-(piperazin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13234193.png)
![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)


